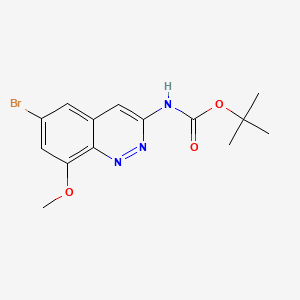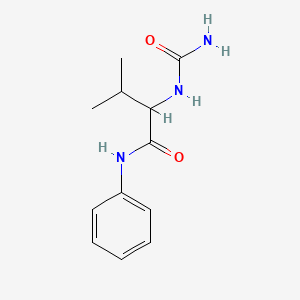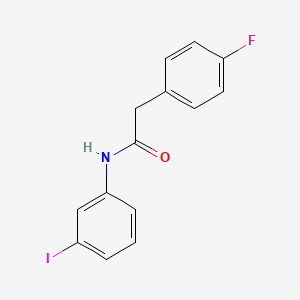
(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-bromo-3-cyclohexylacrylate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be synthesized through a multi-step process involving the bromination of cyclohexylacrylic acid followed by esterification. The bromination step typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer.
The esterification step involves the reaction of the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (Z)-2-bromo-3-cyclohexylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), resulting in the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl (Z)-2-bromo-3-cyclohexylacrylate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Medicinal Chemistry: Explored for its potential as a building block in the design of new drug candidates.
Mechanism of Action
The mechanism of action of Ethyl (Z)-2-bromo-3-cyclohexylacrylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the double bond is cleaved, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be compared with other similar compounds, such as:
Ethyl (E)-2-bromo-3-cyclohexylacrylate: The (E)-isomer has a different spatial arrangement of substituents around the double bond, leading to different chemical and physical properties.
Ethyl 2-bromoacrylate: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Methyl (Z)-2-bromo-3-cyclohexylacrylate: The methyl ester has different solubility and reactivity compared to the ethyl ester.
The uniqueness of Ethyl (Z)-2-bromo-3-cyclohexylacrylate lies in its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct properties and reactivity compared to other related compounds.
Properties
Molecular Formula |
C11H17BrO2 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
ethyl (Z)-2-bromo-3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C11H17BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- |
InChI Key |
DJGGRIOCOTZZBZ-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCCCC1)/Br |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
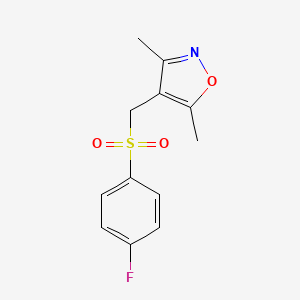
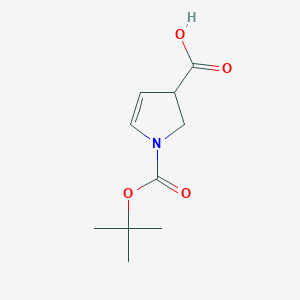
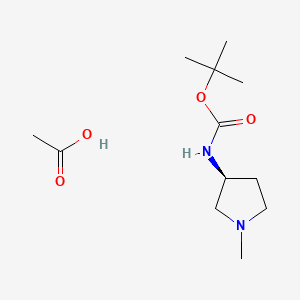
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
